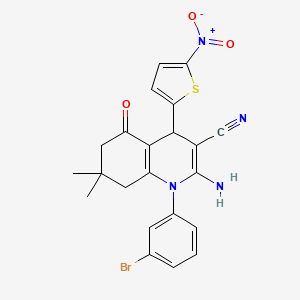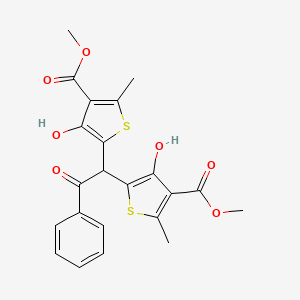![molecular formula C24H19ClN2O3 B4332379 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B4332379.png)
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide
Overview
Description
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide involves the inhibition of NAE, which leads to the accumulation of CRL substrates. This accumulation results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to chemotherapy.
Biochemical and Physiological Effects
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of NAE and activating the DNA damage response pathway. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and progression. In addition, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. However, there are also some limitations to using 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide in lab experiments. It is a potent inhibitor that can have off-target effects, leading to unintended consequences. It is also a relatively expensive compound, which can limit its use in some research settings.
Future Directions
There are several future directions for the research and development of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to investigate the potential of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the potential off-target effects of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide and to develop strategies to mitigate them. Finally, the clinical efficacy and safety of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide need to be further evaluated in clinical trials to determine its potential as a cancer therapy.
Conclusion
In conclusion, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide is a small molecule inhibitor that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Its mechanism of action involves the inhibition of NAE, leading to cell cycle arrest and apoptosis in cancer cells. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has several advantages for lab experiments, but also some limitations. There are several future directions for the research and development of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide, including optimizing the synthesis method, investigating its potential in combination with other anticancer agents, and further evaluating its clinical efficacy and safety.
Scientific Research Applications
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is essential for the activation of the cullin-RING ubiquitin ligases (CRLs). CRLs are involved in the degradation of various proteins, including those that play a role in cell cycle regulation and DNA damage response. By inhibiting the activity of NAE, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide prevents the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-19-6-4-5-18(13-19)26-24(29)23(28)21-15-27(22-8-3-2-7-20(21)22)14-16-9-11-17(25)12-10-16/h2-13,15H,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIICTPYGXJJVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(oxo{[4-(piperidin-1-ylmethyl)benzyl]amino}acetyl)amino]benzoate](/img/structure/B4332298.png)
![N-(5-methylisoxazol-3-yl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide](/img/structure/B4332300.png)
![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332305.png)
![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332311.png)
![2-amino-4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4332325.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332345.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332349.png)


![dimethyl 5,5'-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332374.png)
![4-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4332388.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4332391.png)
![N-(2-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4332395.png)
![N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B4332406.png)